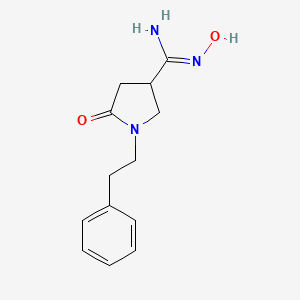![molecular formula C18H13Cl2N3O3 B2949406 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile CAS No. 866152-91-2](/img/structure/B2949406.png)
3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a synthetic compound characterized by its unique structural features. This compound is part of the oxadiazole family, known for their varied applications in medicinal chemistry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile typically involves several steps. The initial step often includes the formation of the oxadiazole core through cyclization reactions. Key reagents may include hydrazides and acyl chlorides under specific conditions such as refluxing in an appropriate solvent.
Industrial Production Methods
On an industrial scale, production methods need to ensure high yield and purity. This often involves optimization of reaction conditions, such as temperature, solvent choice, and use of catalysts to increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: Oxidative conditions can modify the phenyl or benzyl groups, leading to different derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the nitrile group, producing various reduced compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Halogenation, nitration, and sulfonation reagents can be used under controlled conditions to achieve desired substitutions.
Major Products
Products from these reactions depend on the specific reagents and conditions used, often resulting in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile has shown potential due to its biological activities. It has been explored for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly interested in its ability to inhibit specific enzymes or pathways critical in disease progression.
Industry
Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are utilized in creating new materials with desirable properties, such as improved thermal stability or enhanced electronic characteristics.
Mecanismo De Acción
Molecular Targets
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to its antimicrobial properties.
Pathways Involved
Pathways involved often include inhibition of signal transduction pathways or disruption of metabolic processes. These pathways are crucial in understanding the compound's effects on cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile include other oxadiazole derivatives such as:
2,5-Diphenyl-1,3,4-oxadiazole
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
4-(2-Chlorophenyl)-5-phenyl-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which confers distinct biological activities and chemical reactivity compared to its analogs.
Hope this deep dive into the compound satisfies your curiosity!
Propiedades
IUPAC Name |
3-[5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-oxo-1,3,4-oxadiazol-3-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-14-5-2-13(16(20)10-14)11-25-15-6-3-12(4-7-15)17-22-23(9-1-8-21)18(24)26-17/h2-7,10H,1,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEIOXCOFXMKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)O2)CCC#N)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
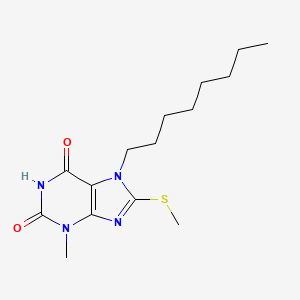
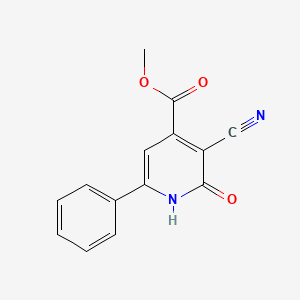
![N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE](/img/structure/B2949329.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)

![1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine](/img/structure/B2949334.png)

![2-cyclopentyl-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2949338.png)
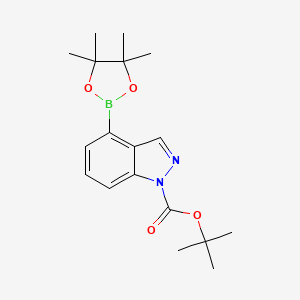
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2949341.png)
![2-[(2-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2949342.png)
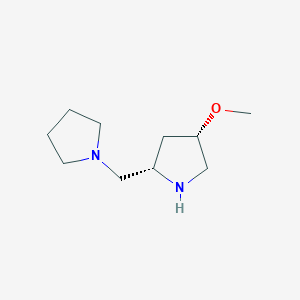
![N-(3-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2949344.png)
